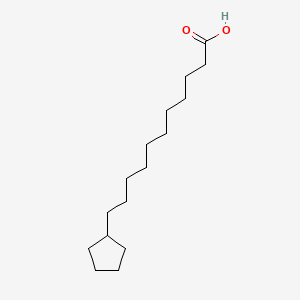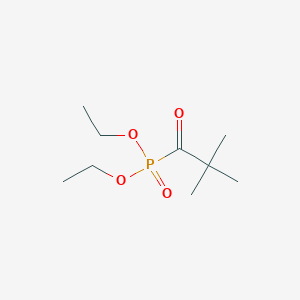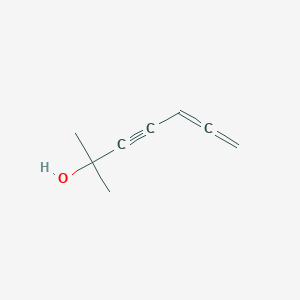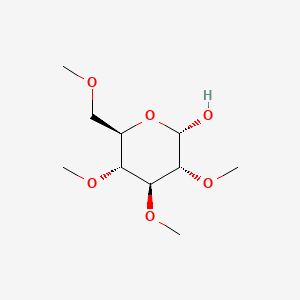
2,3,4,6-Tetra-O-methyl-alpha-D-glucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,6-Tetra-O-methyl-alpha-D-glucose is a derivative of glucose where four hydroxyl groups are replaced by methoxy groups. This compound is known for its stability and resistance to oxidation, making it a valuable intermediate in various chemical syntheses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-methyl-alpha-D-glucose typically involves the methylation of glucose. One common method is the acid-catalyzed methylation using methanol, which results in the formation of methyl glucosides. The remaining hydroxyl groups are then methylated in a basic solution using reagents like dimethyl sulfate or methyl iodide in the presence of silver oxide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same methylation steps but utilizes industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,6-Tetra-O-methyl-alpha-D-glucose undergoes various chemical reactions, including:
Oxidation: The compound is resistant to oxidation due to the presence of methoxy groups.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like sodium periodate and lead tetraacetate are used to study the oxidation of similar compounds.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents like methyl iodide and dimethyl sulfate are used for methylation, while other reagents can be used for different substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
2,3,4,6-Tetra-O-methyl-alpha-D-glucose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,3,4,6-Tetra-O-methyl-alpha-D-glucose involves its interaction with specific enzymes and receptors in biological systems. The methoxy groups provide stability and resistance to enzymatic degradation, allowing the compound to exert its effects over a longer duration. The molecular targets and pathways involved include carbohydrate metabolism enzymes and glucose transporters .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Another derivative of glucose with benzyl groups instead of methoxy groups.
2,3,4,6-Tetraacetyl-D-glucose: A derivative with acetyl groups.
1,2,3,4,6-Penta-O-acetyl-alpha-D-glucopyranose: An acetylated sugar with applications in organic synthesis
Uniqueness
2,3,4,6-Tetra-O-methyl-alpha-D-glucose is unique due to its stability and resistance to oxidation, which is not commonly found in other glucose derivatives. This makes it particularly valuable in applications requiring long-term stability and resistance to degradation .
Eigenschaften
CAS-Nummer |
6163-35-5 |
|---|---|
Molekularformel |
C10H20O6 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
(2S,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-ol |
InChI |
InChI=1S/C10H20O6/c1-12-5-6-7(13-2)8(14-3)9(15-4)10(11)16-6/h6-11H,5H2,1-4H3/t6-,7-,8+,9-,10+/m1/s1 |
InChI-Schlüssel |
AQWPITGEZPPXTJ-SPFKKGSWSA-N |
Isomerische SMILES |
COC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)OC)OC)OC |
Kanonische SMILES |
COCC1C(C(C(C(O1)O)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


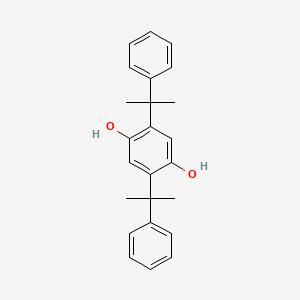
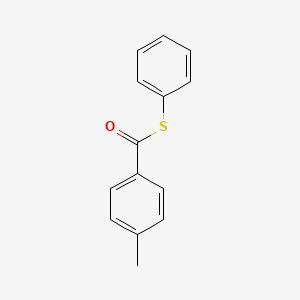
![1a,9b-dihydro-1H-cyclopropa[l]phenanthrene-1-carboxylic acid](/img/structure/B14741962.png)

![2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-(2,4,5-trichlorophenoxy)propanoate](/img/structure/B14741968.png)
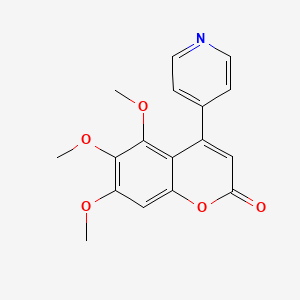
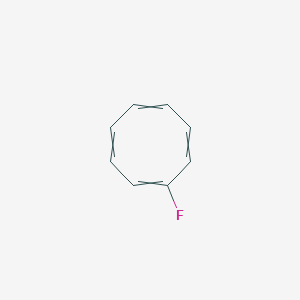
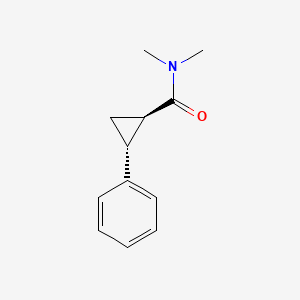
![2,2,21,21-Tetraoxo-2lambda6,21lambda6-dithia-7,10,13,16,26,29,32,35-octazaheptacyclo[34.2.2.23,6.210,13.217,20.222,25.229,32]pentaconta-1(38),3(50),4,6(49),17(46),18,20(45),22,24,36,39,43-dodecaene-8,15,27,34-tetrone](/img/structure/B14741986.png)

